Cabazitaxel-d6 is synthesized from 10-deacetylbaccatin III, a natural product derived from the yew tree, through various chemical reactions that involve selective protection and methylation processes. The compound is commercially available from suppliers specializing in stable isotope-labeled compounds.
The synthesis of cabazitaxel-d6 involves several key steps:
These methods emphasize mild reaction conditions, high yields, and industrial applicability, making them suitable for large-scale production .
Cabazitaxel-d6 has a complex molecular structure characterized by a series of rings and functional groups typical of taxanes. The presence of deuterium atoms (D) replaces hydrogen atoms in specific locations, which can be identified through techniques such as nuclear magnetic resonance spectroscopy.
Cabazitaxel-d6 can undergo various chemical reactions typical for taxanes:
These reactions are crucial for developing new formulations or drug delivery systems .
Cabazitaxel functions primarily by inhibiting microtubule depolymerization, thereby disrupting the normal mitotic spindle formation necessary for cell division. This action leads to apoptosis in cancer cells. The presence of deuterium in cabazitaxel-d6 may affect its pharmacokinetics but does not alter the fundamental mechanism by which it exerts its anticancer effects .
Relevant analyses indicate that cabazitaxel-d6 retains similar properties to its non-deuterated counterpart while offering advantages in tracking and quantification during studies .
Cabazitaxel-d6 is utilized primarily in pharmacokinetic studies to understand drug metabolism and distribution in biological systems. Its stable isotope labeling allows researchers to track the compound's behavior in vivo, providing insights into:
The compound's applications extend beyond oncology research into broader fields involving drug development and formulation science .
Deuterium incorporation in taxane frameworks addresses two primary limitations of conventional taxanes: metabolic instability and multidrug resistance (MDR) susceptibility. Cabazitaxel-d6 features deuterium atoms at both methoxy substituents (–OCD3), which sterically and electronically mimic the original methyl groups while altering bond dissociation energies. The carbon-deuterium (C–D) bond exhibits ~6-10 times greater kinetic stability than carbon-hydrogen (C–H) bonds due to its lower zero-point energy, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes [1] [6]. This deuterium effect is strategically targeted at cabazitaxel’s metabolic soft spots, where demethylation pathways account for >30% of first-pass metabolism.
Table 1: Comparative Properties of Cabazitaxel and Cabazitaxel-d6
Property | Cabazitaxel | Cabazitaxel-d6 | Significance |
---|---|---|---|
Molecular Formula | C45H57NO14 | C45H51D6NO14 | Isotopic differentiation |
Exact Mass | 835.38 g/mol | 841.42 g/mol | MS differentiation |
Key Metabolic Sites | C9/C10 methoxy groups | Deuterated C9/C10 groups | Reduced demethylation rate |
P-glycoprotein Affinity | Low (IC50 = 0.16 μM) | Comparable | Maintains MDR evasion |
Solubility in DMSO | ≥100 mg/mL | ≥100 mg/mL | Identical formulation properties |
The deuterium-induced metabolic stabilization extends beyond pharmacokinetic optimization. Preclinical studies confirm that deuterated taxanes retain the parent compound’s ability to evade P-glycoprotein (P-gp) efflux—a critical mechanism underlying cabazitaxel’s efficacy against docetaxel-resistant tumors. The methoxy groups at C7 and C10 naturally confer poor P-gp substrate affinity, and deuteration further enhances intracellular retention by minimizing oxidative deactivation [3] [6]. Spectroscopic analyses (NMR: δ2H 3.3–3.5 ppm; MS: m/z 842.4 [M+H]+) verify isotopic integrity while confirming identical tubulin-binding conformation to non-deuterated cabazitaxel, ensuring biological relevance [4] [7].
In LC-MS/MS bioanalysis, Cabazitaxel-d6 serves as an ideal internal standard due to its near-identical chemical behavior to cabazitaxel with a +6 Da mass shift. This mass difference enables unambiguous detection in biological matrices while compensating for extraction variability, ion suppression, and instrument drift. The deuterium labeling does not induce isotopic effects during sample preparation (e.g., protein precipitation, solid-phase extraction), ensuring co-elution with the analyte under reverse-phase chromatographic conditions (typically C18 columns with acetonitrile/water gradients) [2] [6].
Table 2: Bioanalytical Performance Metrics Using Cabazitaxel-d6 as Internal Standard
Parameter | Performance Data | Methodology |
---|---|---|
Retention Time Shift | <0.1 min | HPLC (C18, ACN:H2O gradient) |
Linear Range | 1–1000 ng/mL | LC-MS/MS (ESI+) |
Precision (RSD%) | ≤5.8% intra-day; ≤7.2% inter-day | Human plasma/serum matrices |
Extraction Recovery | 98.2 ± 3.1% | Protein precipitation (ACN) |
LOD/LOQ | 0.3/1.0 ng/mL | Triple quadrupole MS (MRM mode) |
The compound’s physicochemical profile—including lipophilicity (LogP = 7.55) and solubility characteristics—dictates optimal bioanalytical conditions. Though insoluble in water, it dissolves readily in DMSO (≥100 mg/mL) and methanol, facilitating stock solution preparation [1] [6]. When deployed in validated assays, Cabazitaxel-d6 enables accurate quantification of cabazitaxel down to 1 ng/mL in biological fluids, with precision meeting FDA/EMA validation criteria (RSD <15% at LLOQ; <20% for LOD) [2] [7]. This sensitivity is critical for therapeutic drug monitoring in clinical trials, especially given cabazitaxel’s narrow therapeutic index and exposure-response correlations.
The evolution of deuterated taxanes parallels efforts to overcome limitations of first-generation taxanes. Paclitaxel (isolated 1971) and docetaxel (semi-synthetic, 1996) revolutionized oncology but faced challenges with solubility, neurotoxicity, and P-gp-mediated resistance [5] [9]. Cabazitaxel emerged in 2010 as a third-generation taxane engineered with C7/C10 methoxy groups to evade P-gp efflux, earning FDA approval for metastatic castration-resistant prostate cancer (mCRPC) post-docetaxel failure [3] [10].
Deuterated analogs entered development circa 2010–2015 to further optimize metabolic stability, as evidenced by patent analyses covering taxane modifications [3]. Cabazitaxel-d6 specifically exploits the deuterium kinetic isotope effect to prolong therapeutic exposure while maintaining the parent molecule’s ability to sequester androgen receptors (AR)—a mechanism critical in prostate cancer therapy. Unlike AR-targeting agents (abiraterone/enzalutamide), cabazitaxel’s efficacy remains independent of AR-V7 splice variant status in circulating tumor cells, making its deuterated form particularly valuable for studying resistant disease [8].
Table 3: Key Milestones in Deuterated Taxane Development
Year | Development Milestone | Significance |
---|---|---|
2010 | FDA approval of cabazitaxel for mCRPC | Validated P-gp evasion as therapeutic strategy |
2011–2013 | Patent filings for deuterated taxanes (WO2013036886 etc.) | Established deuterium incorporation at metabolic sites |
2015 | Clinical validation of AR-V7 independence (EU Urol.) | Confirmed cabazitaxel’s role in resistant disease |
2017 | PROSELICA trial (20 vs 25 mg/m2 dosing) | Enabled pharmacokinetic optimization using deuterated IS |
Modern applications leverage Cabazitaxel-d6 to explore novel drug delivery systems. Albumin-bound nanoparticles and BBB-penetrant formulations benefit from deuterium-enabled tracking, capitalizing on the compound’s inherent ability to cross the blood-brain barrier—a property attributed to its low P-gp affinity [6] [10]. As combination therapies gain prominence (e.g., with platinum agents or PARP inhibitors), Cabazitaxel-d6 provides a robust pharmacokinetic anchor to disentangle complex drug-drug interactions and metabolic clearance pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7